molecular formula C20H16O3 B12901147 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one CAS No. 56282-17-8

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B12901147
CAS No.: 56282-17-8
M. Wt: 304.3 g/mol
InChI Key: RHJORMNNSJVMRP-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a benzofuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-1-naphthaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the naphthyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-2-naphthyl)propionic acid
  • 4-(Acyloxy)-1-naphthyl (meth)acrylate

Uniqueness

Compared to similar compounds, 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran moiety, combined with the methoxy-naphthyl group, provides a versatile scaffold for various applications.

Properties

CAS No.

56282-17-8

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C20H16O3/c1-20(16-10-6-5-9-15(16)19(21)23-20)17-11-12-18(22-2)14-8-4-3-7-13(14)17/h3-12H,1-2H3

InChI Key

RHJORMNNSJVMRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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